Fmoc-HomoCys-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-HomoCys-OH typically involves the protection of the homocysteine thiol group with a trityl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of homocysteine with trityl chloride to form S-trityl-L-homocysteine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-S-trityl-L-homocysteine .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Fmoc-HomoCys-OH undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine peptides.
Scientific Research Applications
Chemistry: : Fmoc-HomoCys-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of homocysteine residues, which can form disulfide bonds, enhancing the stability and functionality of peptides .
Biology: : In biological research, this compound is used to study protein folding and stability. The incorporation of homocysteine residues can mimic natural disulfide bonds, providing insights into protein structure and function .
Medicine: : this compound is used in the development of peptide-based therapeutics. The ability to form stable disulfide bonds makes it valuable in designing peptides with enhanced stability and bioactivity .
Industry: : In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-HomoCys-OH involves the formation of stable disulfide bonds within peptides. The trityl group protects the thiol group during synthesis, preventing unwanted reactions. Upon deprotection, the free thiol group can form disulfide bonds, stabilizing the peptide structure. This mechanism is crucial in the synthesis of peptides with specific structural and functional properties .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HomoCys-OH but with a cysteine residue instead of homocysteine.
Fmoc-Pen(Trt)-OH: Contains a penicillamine residue, another sulfur-containing amino acid.
Fmoc-Hse(Trt)-OH: Contains homoserine, which lacks the thiol group.
Uniqueness: : this compound is unique due to the presence of the homocysteine residue, which allows for the formation of disulfide bonds. This property makes it particularly valuable in the synthesis of peptides that require enhanced stability and functionality .
Properties
Molecular Formula |
C19H19NO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C19H19NO4S/c21-18(22)17(9-10-25)20-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,20,23)(H,21,22)/t17-/m0/s1 |
InChI Key |
AJIQMJNXUJBFPC-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCS)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCS)C(=O)O |
Origin of Product |
United States |
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